molecular formula C8H14N6O3S3 HCl B194844 Famotidine Impurity C HCl CAS No. 76824-17-4

Famotidine Impurity C HCl

Cat. No. B194844
CAS RN: 76824-17-4
M. Wt: 338.43 36.46
InChI Key: LBBLJRHWJZWHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Famotidine Impurity C HCl, also known as Famotidine Related Compound C, is an impurity of famotidine . Famotidine is a hydrophilic, cationic, histamine H2 receptor antagonist drug that effectively inhibits gastric acid secretion in humans .


Molecular Structure Analysis

The molecular structure of Famotidine Impurity C HCl is represented by the empirical formula C8H14N6O3S3·HCl . The InChI representation of the molecule is 1S/C8H14N6O3S3·HCl .

Scientific Research Applications

Electrophoretic Separation

A study by Helali et al. (2008) in "Talanta" developed a capillary zone electrophoresis method for determining famotidine and its impurities in pharmaceutical formulations. This method allowed for the rapid separation of six impurities from famotidine in under 7 minutes, demonstrating its efficiency and effectiveness in identifying and quantifying impurities, including Famotidine Impurity C HCl, in drug formulations (Helali et al., 2008).

Degradation Product Analysis

Singh et al. (2002) investigated the degradation behavior of famotidine in basic conditions, discovering new degradation products. This research, published in the "Journal of Pharmaceutical Sciences," contributes to understanding how Famotidine Impurity C HCl behaves under different chemical conditions, potentially leading to the identification of novel compounds (Singh et al., 2002).

High-Performance Liquid Chromatography

Beaulieu et al. (1989) developed a high-performance liquid chromatography method for determining famotidine and related compounds in drug raw materials and formulations. This study, published in the "Journal of Pharmaceutical and Biomedical Analysis," provided a precise method for quantifying famotidine impurities, including Famotidine Impurity C HCl, in various pharmaceutical forms (Beaulieu et al., 1989).

Corrosion Inhibition

A study by Jauhari et al. (2003) in "Transactions of the SAEST" explored the use of famotidine as a corrosion inhibitor. This research highlights a novel application of famotidine and its impurities, such as Famotidine Impurity C HCl, in preventing corrosion in various industrial settings (Jauhari et al., 2003).

Stability Indicating Assays

Helali and Monser (2008) developed a stability-indicating HPLC method for determining famotidine and related impurities in pharmaceuticals. Published in the "Journal of Separation Science," this method is crucial for ensuring the stability and quality of pharmaceutical products containing famotidine and its impurities, including Famotidine Impurity C HCl (Helali & Monser, 2008).

Safety And Hazards

Famotidine Impurity C HCl should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6O3S3.ClH/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17;/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBLJRHWJZWHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN6O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509959
Record name 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride

CAS RN

76824-17-4
Record name Propanamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76824-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Famotidine Impurity C HCl
Reactant of Route 2
Reactant of Route 2
Famotidine Impurity C HCl
Reactant of Route 3
Reactant of Route 3
Famotidine Impurity C HCl
Reactant of Route 4
Famotidine Impurity C HCl
Reactant of Route 5
Famotidine Impurity C HCl
Reactant of Route 6
Reactant of Route 6
Famotidine Impurity C HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.